molecular formula C21H17N7O3 B2543350 3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207007-72-4

3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2543350
CAS No.: 1207007-72-4
M. Wt: 415.413
InChI Key: HBSSEZSPDZJHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core substituted with a 2-methoxyphenyl group at position 3 and a 3-methylphenyl-1,2,4-oxadiazole moiety at position 4.

Properties

IUPAC Name

3-(2-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c1-13-6-5-7-14(10-13)19-23-17(31-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)15-8-3-4-9-16(15)30-2/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSEZSPDZJHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Group: This can be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ primarily in the substituents on the phenyl and oxadiazole groups. Key examples include:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
3-(2-Methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one R1 = 2-methoxyphenyl; R2 = 3-methylphenyl 463.43 g/mol Methoxy and methyl groups enhance lipophilicity; oxadiazole improves stability Target
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-triazolo[4,5-d]pyrimidin-7-one R1 = 3-methoxybenzyl; R2 = 3,4-dimethoxyphenyl 475.47 g/mol Additional methoxy groups increase polarity and H-bond acceptor capacity
3-[(4-Fluorophenyl)methyl]-6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one R1 = 4-fluorophenyl; R2 = 3,4-dimethylphenyl 463.45 g/mol Fluorine atom introduces electronegativity, potentially enhancing metabolic stability
3-(3-Fluorophenyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one R1 = 3-fluorophenyl; R2 = 3,4-dimethoxyphenyl 463.43 g/mol Fluorine and methoxy groups balance lipophilicity and solubility

Key Observations :

  • Fluorine substituents (e.g., ) improve metabolic stability via reduced oxidative metabolism.
  • Steric Considerations : Bulkier substituents like 3,4-dimethylphenyl () may hinder binding in sterically constrained active sites compared to smaller groups like 3-methylphenyl.
Physicochemical and Spectroscopic Properties
  • Melting Points : Analogs with methoxy substituents (e.g., compound 13 in ) exhibit higher melting points (184°C) due to increased crystallinity from H-bonding . The target compound’s methyl and methoxy groups may similarly promote crystalline packing.
  • Spectroscopic Data :
    • IR : Methoxy groups show characteristic C-O stretches near 1250–1050 cm⁻¹, while carbonyl (C=O) stretches appear at ~1680 cm⁻¹ .
    • NMR : Aromatic protons in methoxyphenyl groups resonate at δ 6.8–7.2 ppm, whereas methyl groups on oxadiazoles appear as singlets near δ 2.3–2.5 ppm .

Biological Activity

The compound 3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has gained attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 378.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and triazole moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HCT11636Induction of apoptosis via caspase activation
HeLa34Mitochondrial pathway involvement
MCF-769Cell cycle arrest and apoptosis

These results indicate that the compound exhibits significant cytotoxicity against human cancer cell lines with IC50 values below 100 µM, suggesting its potential as an anticancer agent .

Case Studies

  • Study on HCT116 Cells :
    • Treatment with the compound resulted in a notable increase in apoptotic cells as indicated by annexin V staining.
    • Flow cytometry analysis revealed a significant accumulation of cells in the sub-G1 phase of the cell cycle.
  • HeLa Cell Line Analysis :
    • The compound was shown to activate caspases leading to morphological changes characteristic of apoptosis.
    • A dose-dependent increase in phosphatidylserine translocation was observed.

Pharmacological Effects

In addition to its cytotoxic properties, this compound has shown promise in other pharmacological areas:

  • Antibacterial Activity : Preliminary tests indicate moderate antibacterial effects against several strains including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has demonstrated strong inhibitory activity against urease and acetylcholinesterase enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.